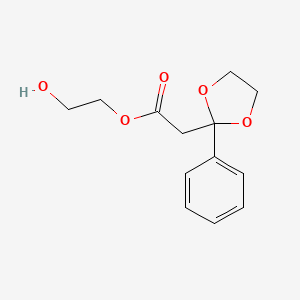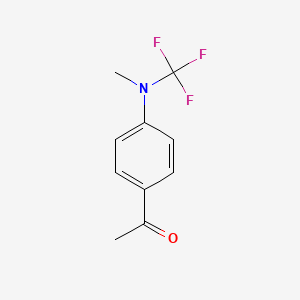
1-(4-(Methyl(trifluoromethyl)amino)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Methyl(trifluoromethyl)amino)phenyl)ethanone is an organic compound with a complex structure that includes a trifluoromethyl group and an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Methyl(trifluoromethyl)amino)phenyl)ethanone typically involves the introduction of the trifluoromethyl group into the aromatic ring. One common method is the use of trifluoromethylation reagents in the presence of a catalyst. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to maintain the necessary conditions. The process may include steps such as purification and isolation to ensure the compound’s purity and quality.
化学反应分析
Types of Reactions: 1-(4-(Methyl(trifluoromethyl)amino)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
1-(4-(Methyl(trifluoromethyl)amino)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-(4-(Methyl(trifluoromethyl)amino)phenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
相似化合物的比较
- 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
- 1-(4-Methylphenyl)ethanone
- 1-(2,4,5-Trimethylphenyl)ethanone
- 1-(2-Hydroxy-4-methoxyphenyl)ethanone
Uniqueness: 1-(4-(Methyl(trifluoromethyl)amino)phenyl)ethanone stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C10H10F3NO |
|---|---|
分子量 |
217.19 g/mol |
IUPAC 名称 |
1-[4-[methyl(trifluoromethyl)amino]phenyl]ethanone |
InChI |
InChI=1S/C10H10F3NO/c1-7(15)8-3-5-9(6-4-8)14(2)10(11,12)13/h3-6H,1-2H3 |
InChI 键 |
GILPHGIBJUPCMP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)N(C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)
![3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B13957581.png)
![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)
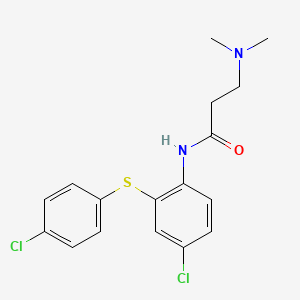
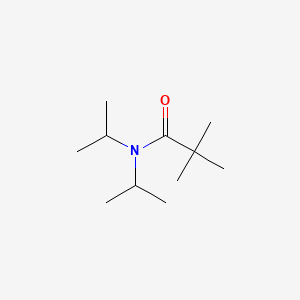
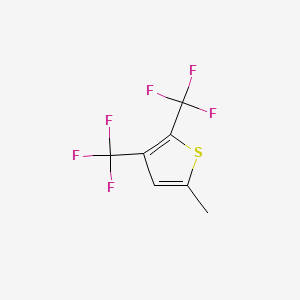
![5-Propylbenzo[c]phenanthrene](/img/structure/B13957606.png)
![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester](/img/structure/B13957617.png)
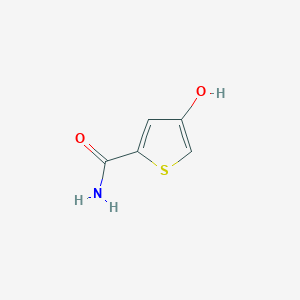
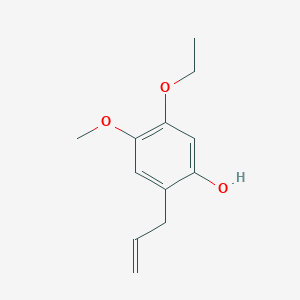
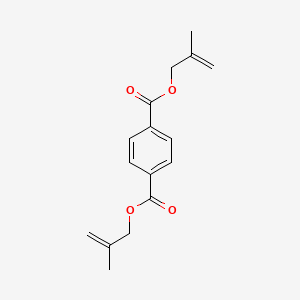
![Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13957636.png)

